molecular formula C18H25N3O4S B256614 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

Número de catálogo B256614
Peso molecular: 379.5 g/mol
Clave InChI: IBWKIBXAAMZWKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide, also known as DIBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBS belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes.

Mecanismo De Acción

The mechanism of action of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide involves its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes such as pH regulation, respiration, and ion transport. By inhibiting these enzymes, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide can modulate various physiological processes and potentially treat diseases that are associated with their dysregulation.
Biochemical and Physiological Effects:
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, such as reducing intraocular pressure in glaucoma, modulating neuronal excitability in epilepsy, and inhibiting tumor growth in cancer. Additionally, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has several advantages for lab experiments, such as its ability to selectively inhibit carbonic anhydrase enzymes and its low toxicity. However, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide also has some limitations, such as its poor solubility in aqueous solutions and its potential for non-specific binding to proteins.

Direcciones Futuras

1. Further studies on the potential therapeutic applications of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide in other diseases such as Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods for 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide to improve its yield and purity.
3. Investigation of the structure-activity relationship of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide to identify more potent and selective inhibitors of carbonic anhydrase enzymes.
4. Development of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide-based drug delivery systems to improve its bioavailability and efficacy.

Métodos De Síntesis

The synthesis of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexylidene hydrazine with N,N-diethylbenzenesulfonamide. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide.

Aplicaciones Científicas De Investigación

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as glaucoma, epilepsy, and cancer. In glaucoma, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase enzymes in the eye. In epilepsy, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been studied for its ability to modulate neuronal excitability by regulating the activity of carbonic anhydrase enzymes in the brain. In cancer, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to inhibit tumor growth by targeting carbonic anhydrase enzymes that are overexpressed in cancer cells.

Propiedades

Nombre del producto

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

Fórmula molecular

C18H25N3O4S

Peso molecular

379.5 g/mol

Nombre IUPAC

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C18H25N3O4S/c1-5-21(6-2)26(24,25)14-9-7-13(8-10-14)19-20-17-15(22)11-18(3,4)12-16(17)23/h7-10,19H,5-6,11-12H2,1-4H3

Clave InChI

IBWKIBXAAMZWKM-UHFFFAOYSA-N

SMILES isomérico

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

SMILES canónico

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.